1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated aromatic ring with an amino group and a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves a multi-step process:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromination of the aromatic ring introduces the bromomethyl group.
Acylation: Finally, the compound undergoes acylation to introduce the bromopropanone moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
- Coupled products with various organic groups.
Scientific Research Applications
1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine atoms instead of bromine.
1-(4-Amino-3-(methyl)phenyl)-1-methylpropan-2-one: Lacks the halogen atoms, making it less reactive in certain reactions.
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both bromine atoms and the amino group, which allows for a wide range of chemical modifications and biological interactions .
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
OAPPQMNHDSESEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)CBr)Br |
Origin of Product |
United States |
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